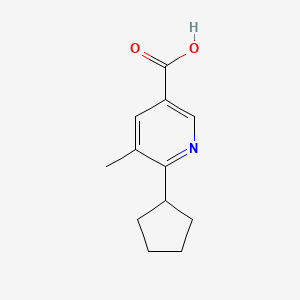
6-Cyclopentyl-5-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopentyl-5-methylnicotinic acid is an organic compound belonging to the class of nicotinic acids It features a cyclopentyl group and a methyl group attached to the nicotinic acid core, which is a pyridine ring with a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-5-methylnicotinic acid can be achieved through multicomponent reactions involving the condensation of appropriate precursors. One method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation and subsequent treatment with alkyl halides . The reaction conditions typically involve the use of ethanol as a solvent at room temperature.
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process is carried out at elevated temperatures and requires careful management of by-products such as nitrous oxide.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclopentyl-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the methyl and cyclopentyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents such as hydrogen gas for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced dihydropyridine compounds, and substituted nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
6-Cyclopentyl-5-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinic acid deficiency.
Industry: It is used in the production of various nicotinic acid derivatives with industrial applications
Mecanismo De Acción
The mechanism of action of 6-Cyclopentyl-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of nicotinic acid receptors and related pathways. The compound may also influence the metabolism of nicotinic acid within cells, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid:
Methyl Nicotinate: A methyl ester of nicotinic acid used for its vasodilatory effects in topical applications.
Cyclopentyl Methyl Ether: An eco-friendly solvent used in various organic reactions.
Uniqueness
6-Cyclopentyl-5-methylnicotinic acid is unique due to the presence of both cyclopentyl and methyl groups, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
6-cyclopentyl-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-6-10(12(14)15)7-13-11(8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,15) |
Clave InChI |
LOLSYVDJYLVLAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1C2CCCC2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













